N-omega-hydroxytriacontanoyl-D-erythro-sphingosine
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Overview
Description
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is a bioactive sphingolipid found in the stratum corneum layer of mammalian epidermis . It is an N-acylsphingosine that has omega-hydroxytriacontanoyl as the acyl group . This compound plays a crucial role in maintaining the barrier function of the skin, protecting against water loss and foreign particle invasion .
Mechanism of Action
Target of Action
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, also known as C30(|O-hydroxy) Ceramide (d18:1/30:0), is a type of ceramide, a class of lipids that play crucial roles in various cellular processes . The primary targets of this compound are the cells of the human stratum corneum, the outermost layer of the epidermis .
Mode of Action
This compound interacts with its targets by integrating into the lipid layers of the stratum corneum . It is involved in signal transduction and cell regulation processes relevant to apoptosis, cell growth arrest, differentiation, senescence, and immune responses .
Biochemical Pathways
The compound is formed from glucosylceramide and sphingomyelin in special lamellar bodies in epidermal cells . These ceramides can be covalently bound to proteins of the cornified envelope where they form a hydrophobic layer . The enzyme patatin-like phospholipase domain-containing 1 (PNPLA1) plays a crucial role in the biosynthesis of esterified omega-hydroxy-ceramides by esterifying the omega-fatty acids with linoleic acid .
Pharmacokinetics
It is known that the compound is mostly found in the extracellular domains of the stratum corneum, indicating that it is excreted into this layer from epidermal cells .
Result of Action
The presence of this compound in the stratum corneum is vital to the water permeability barrier’s ability to prevent lethal loss of water and pathogen invasion . A deficiency of linoleoyl omega-esterified ceramides, including this compound, is strongly correlated with skin diseases such as ichthyosis, psoriasis, and atopic dermatitis .
Action Environment
The action of this compound is influenced by the environment of the stratum corneum. Factors such as the presence of other lipids, the state of the cornified envelope, and the overall health and hydration of the skin can impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-omega-hydroxytriacontanoyl-D-erythro-sphingosine involves the acylation of sphingosine with omega-hydroxytriacontanoic acid . The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can facilitate substitution reactions.
Major Products
Oxidation: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine ketone.
Reduction: Formation of omega-hydroxytriacontanoyl-D-erythro-sphingosine amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine has several scientific research applications:
Chemistry: Used as a standard in lipidomics studies to analyze ceramide composition in biological samples.
Medicine: Potential therapeutic target for treating skin conditions by modulating ceramide levels.
Industry: Utilized in the formulation of skincare products to enhance skin barrier function and hydration.
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-erythro-sphingosine: Another N-acylsphingosine with a shorter acyl chain.
N-stearoyl-D-erythro-sphingosine: Similar structure but with an 18-carbon acyl chain.
N-lignoceroyl-D-erythro-sphingosine: Contains a 24-carbon acyl chain.
Uniqueness
N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is unique due to its ultra-long 30-carbon acyl chain and the presence of a hydroxyl group at the omega position . This structure imparts distinct biophysical properties, making it particularly effective in enhancing skin barrier function compared to other ceramides .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVODRGOBYCXKF-HFBOQBPWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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